

Spectroscopic Profile of (R)-(-)-4-Methyl-2-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-4-Methyl-2-pentanol

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This guide provides a comprehensive overview of the spectroscopic data for the chiral alcohol **(R)-(-)-4-Methyl-2-pentanol**. The document details Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, complete with experimental protocols and data interpretation. This information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Atom Numbering

The structure of **(R)-(-)-4-Methyl-2-pentanol** is presented below, with atoms numbered for clear correlation with the NMR spectroscopic data.

Figure 1: Molecular structure of **(R)-(-)-4-Methyl-2-pentanol** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone analytical technique for the elucidation of molecular structures. The following sections present the ^1H and ^{13}C NMR data for **(R)-(-)-4-Methyl-2-pentanol**. In a standard achiral solvent like CDCl_3 , the (R) and (S) enantiomers will exhibit identical NMR spectra.

^1H NMR Spectroscopy Data

Proton NMR (^1H NMR) provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
H1 (CH ₃)	1.19	Doublet	6.2	3H
H2 (CH-OH)	3.81	Multiplet	---	1H
H3a (CH ₂)	1.15	Multiplet	---	1H
H3b (CH ₂)	1.43	Multiplet	---	1H
H4 (CH)	1.70	Multiplet	---	1H
H5, H6 (2 x CH ₃)	0.91	Doublet	6.6	6H
OH	1.63	Singlet	---	1H

Table 1: ¹H NMR spectroscopic data for 4-Methyl-2-pentanol. Data acquired in CDCl₃ at 90 MHz.

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present in a molecule.

Carbon Assignment	Chemical Shift (δ) [ppm]
C1	23.9
C2	65.8
C3	48.7
C4	24.8
C5	22.4
C6	23.1

Table 2: ¹³C NMR spectroscopic data for 4-Methyl-2-pentanol.^[1] Data acquired in CDCl₃ at 22.63 MHz.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific chemical bonds. It is a powerful tool for the identification of functional groups.

Wavenumber [cm ⁻¹]	Vibrational Mode Assignment	Intensity
3366	O-H stretch	Strong, Broad
2955	C-H stretch (alkane)	Strong
1468	C-H bend (alkane)	Medium
1385	C-H bend (gem-dimethyl)	Medium
1368	C-H bend (gem-dimethyl)	Medium
1145	C-O stretch (secondary alcohol)	Strong
927	O-H bend	Medium

Table 3: Key IR absorption bands for 4-Methyl-2-pentanol (liquid film).

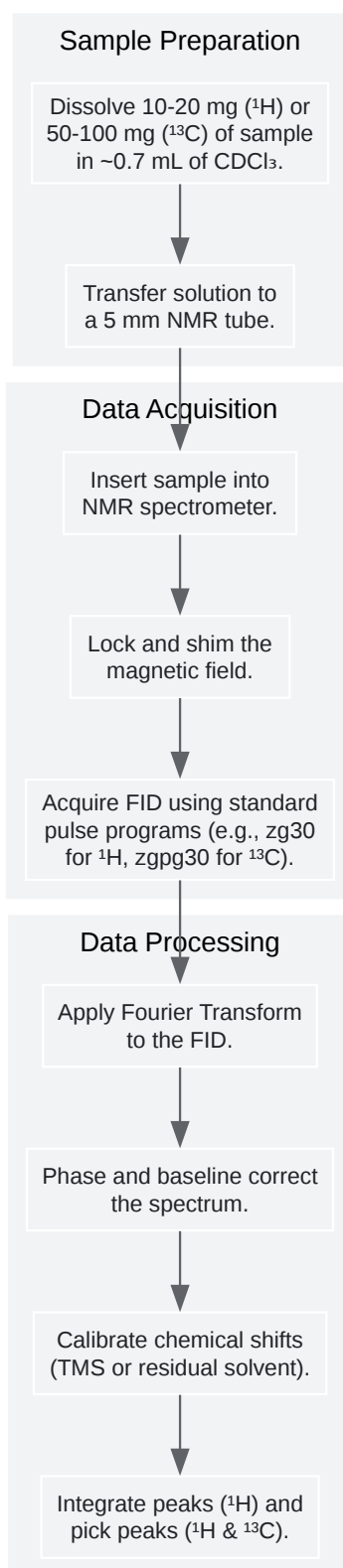
The broad, strong absorption at 3366 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibration in an alcohol. The strong band at 1145 cm⁻¹ is indicative of the C-O stretching vibration of a secondary alcohol.

Experimental Protocols

The following sections describe generalized protocols for the acquisition of NMR and IR spectra for a liquid alcohol sample like **(R)-(-)-4-Methyl-2-pentanol**.

NMR Spectroscopy Protocol

A standard workflow for acquiring high-quality NMR spectra involves sample preparation, data acquisition, and processing.

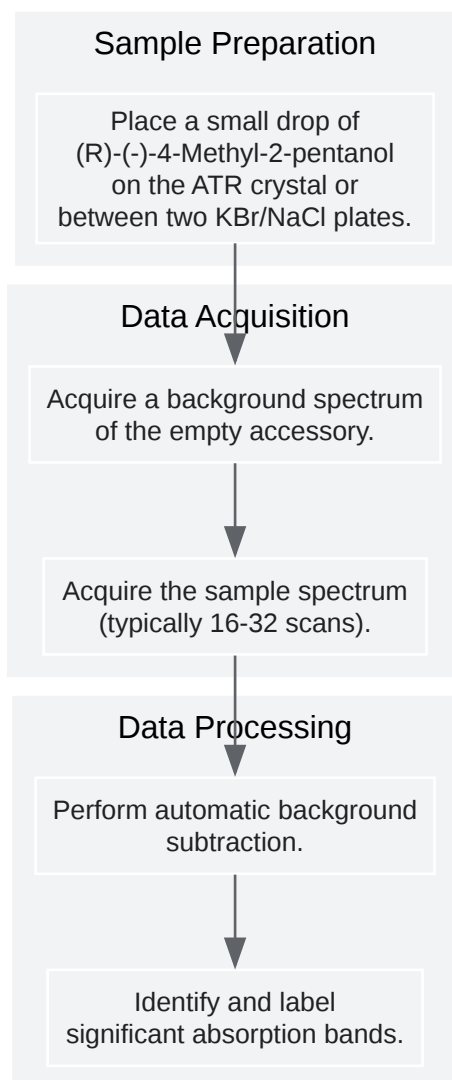


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Figure 2: Standard workflow for NMR spectroscopy.

FTIR Spectroscopy Protocol

For a neat liquid sample, Attenuated Total Reflectance (ATR) or the liquid film method are common FTIR techniques.



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Figure 3: Workflow for liquid sample analysis by FTIR.

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References

- 1. 4-Methyl-2-pentanol(108-11-2) IR Spectrum [chemicalbook.com]
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